6-Bromopyrrolo[2,1-f][1,2,4]triazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromopyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-6-2-8-4-9-10(6)3-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNSSBOTIJFLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrrolo 2,1 F 1 2 3 Triazines and 6 Bromopyrrolo 2,1 F 1 2 3 Triazine
General Strategies for Pyrrolo[2,1-f]nih.govresearchgate.netbeilstein-journals.orgtriazine Core Synthesis
The construction of the pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine core can be broadly approached from either pyrrole (B145914) or triazine precursors. nih.gov Over the last two decades, numerous synthetic protocols have been developed and can be classified into several distinct categories. nih.govnih.govresearchgate.net
A common and versatile approach to the pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine scaffold begins with appropriately substituted pyrrole derivatives. nih.gov
One straightforward method involves the N-amination of a pyrrole precursor followed by cyclization. For instance, an N-unsubstituted pyrrole can be treated with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine or chloramine (B81541) in the presence of a base such as sodium hydride. The resulting N-aminopyrrole is then cyclized with formamide (B127407) at elevated temperatures to yield the pyrrolotriazine core. nih.gov Similarly, N-amination of pyrrole-2-carbonitriles with agents like O-(diphenylphosphinyl)hydroxylamine, followed by cyclization of the intermediate N-aminopyrrole with triethyl orthoformate, also affords the desired scaffold. nih.gov
Another pathway starts from 3-iodo-1H-pyrrole-2-carbaldehyde, which is converted to a pyrrole-2-carbonitrile (B156044) via a one-pot, two-step process involving an oxime intermediate. nih.gov The subsequent N-amination and cyclization yield the pyrrolotriazine. nih.gov Furthermore, 1-ureidopyrroles can undergo cyclization under basic conditions to form pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,4(1H,3H)-dione derivatives. researchgate.net
A scalable process has been developed that utilizes a stable bromoaldehyde intermediate derived from a pyrrole. researchgate.net This intermediate is then condensed with ammonium (B1175870) carbonate to generate the pyrrolotriazine core. researchgate.net
Table 1: Examples of Pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine Synthesis from Pyrrole Derivatives
| Starting Material | Key Reagents | Product Type | Reference |
|---|---|---|---|
| N-unsubstituted pyrrole | 1. NaH, DnpONH₂ or NH₂Cl2. Formamide, 165°C | Pyrrolotriazine | nih.gov |
| Pyrrole-2-carbonitrile | 1. O-(diphenylphosphinyl)hydroxylamine2. Triethyl orthoformate | Pyrrolotriazine | nih.gov |
| 1-Ureidopyrrole | Basic conditions | Pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,4(1H,3H)-dione | researchgate.net |
Transition metal catalysis offers efficient and elegant routes to the pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine system. nih.gov Copper catalysts have proven particularly effective in this context.
A one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-ones has been developed using a copper(II)-catalyzed reaction. nih.gov This method involves the initial reaction of a 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide, catalyzed by a CuCl₂·2H₂O/NaOAc system in DMSO at 120°C. nih.gov The resulting intermediate subsequently reacts with amidines or hydrazines to yield the final products, forming at least six bonds in one pot. nih.gov
A similar copper(II)-catalyzed condensation of 1-amino-1H-pyrrole-2-carboxamide with 2-alkynylbenzaldehydes has been used to synthesize pyrrolotriazines fused with an isoquinoline (B145761) ring. nih.govrsc.org This cascade approach demonstrates high atom economy and is performed in good to excellent yields. rsc.org
A practical synthesis of pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-ones can be achieved through the rearrangement of pyrrolo[1,2-d] nih.govbeilstein-journals.orgnih.govoxadiazines. nih.govbeilstein-journals.org This methodology provides a facile and practical alternative to other procedures. beilstein-journals.org
The synthesis begins with the preparation of 1,2-biscarbamoyl-substituted 1H-pyrroles. beilstein-journals.org These precursors undergo a regioselective intramolecular cyclization upon treatment with triphenylphosphine, bromine, and triethylamine (B128534) to give a mixture of the desired pyrrolooxadiazine and a side product. nih.gov The isolated pyrrolo[1,2-d] nih.govbeilstein-journals.orgnih.govoxadiazine can then be rearranged to the thermodynamically more stable pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-one. nih.govbeilstein-journals.org This nucleophile-induced rearrangement occurs under very mild conditions (0 °C, 5 minutes). beilstein-journals.org
Complex, substituted pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazines are often assembled through multistep synthetic sequences, allowing for the introduction of diverse functionalities. nih.gov These pathways are crucial for building the intricate structures required for biologically active molecules like kinase inhibitors. sci-hub.se
One such pathway involves the synthesis of pyrrolotriazines using a pyridine (B92270) derivative and an N-aminated pyrrole. nih.gov For example, 2-aminopyridine (B139424) can be brominated and converted to a pivaloylamide. nih.gov Reaction with n-BuLi and DMF affords a key aldehyde intermediate. nih.gov Separately, N-amination of a pyrrole carboxamide is achieved, and the resulting 1-amino-1H-pyrrole-2-carboxamide is condensed with the aldehyde intermediate to form the final substituted pyrrolotriazine. nih.gov
Another multistep approach was developed for dual c-Met/VEGFR-2 inhibitors. sci-hub.se This synthesis involved preparing a key pyrrole intermediate which was then coupled with a substituted aniline (B41778). The resulting amide underwent a series of transformations including reduction and cyclization to yield the target pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine derivatives. sci-hub.se
One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine core.
A notable example is the one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-ones via a copper-catalyzed reaction, as detailed in section 2.1.2. nih.gov This diversity-oriented approach combines pot, atom, and step economy (PASE) to rapidly and efficiently generate drug-like small molecules. researchgate.net
Another efficient method is the iodine-catalyzed one-pot synthesis of related fused heterocycles like pyrrolo[1,2-a]quinoxalines, which proceeds via a cross-dehydrogenative coupling mechanism. rsc.org While not directly yielding the [2,1-f] isomer, this strategy highlights the potential for developing similar one-pot protocols for the target scaffold using readily available catalysts. rsc.org
The final ring-closing step to form the triazine portion of the scaffold is a critical transformation. Various cyclization strategies are employed, often involving cycloaddition reactions.
A powerful strategy involves the 1,3-dipolar cycloaddition of triazinium ylides with electron-poor dipolarophiles. acs.org In this method, synthetically accessible 1,2,4-triazines are alkylated to form stable 1-alkyl-1,2,4-triazinium salts. acs.org These salts serve as precursors for triazinium ylides, which are generated in situ and react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazines in a single, often regio- and diastereoselective, step. acs.orgmdpi.com
Another approach involves the reaction of tetracyanoethylene (B109619) oxide with a triazine to afford a triazinium dicyanomethylide. nih.gov A subsequent [2+2] cycloaddition with a suitable partner like phenyl vinyl sulfoxide (B87167) leads to the formation of the pyrrolotriazine ring system. nih.gov Syntheses of C-nucleoside analogues of sangivamycin (B1680759) and toyocamycin (B1682990) have also been reported, involving the cyclization of a semicarbazone derived from a glycoside to form the fused pyrrolotriazine system. nih.gov
Table 2: Overview of Cyclization Strategies
| Reaction Type | Key Intermediates | Dipolarophile/Reagent | Product | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 1-Alkyl-1,2,4-triazinium ylides | Dimethyl acetylenedicarboxylate (DMAD) | Polysubstituted Pyrrolotriazines | acs.orgmdpi.com |
| [2+2] Cycloaddition | Triazinium dicyanomethylide | Phenyl vinyl sulfoxide | Pyrrolotriazine-7-carbonitrile | nih.gov |
| Condensation/Cyclization | Semicarbazone of pyranulose glycoside | Acetic acid, Dioxane | 2-Amino-pyrrolotriazine C-nucleoside | nih.gov |
Introduction of the Bromine Substituent at Position 6
The introduction of a bromine atom onto the pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine core can be achieved through several methods, primarily involving direct halogenation or the use of pre-brominated building blocks.
Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to aromatic systems. wikipedia.org For the pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine system, the pyrrole ring is electron-rich and thus susceptible to electrophilic attack. The reaction involves an electrophile attacking the aromatic ring, leading to the temporary loss of aromaticity through the formation of a carbocation intermediate, which is then stabilized by resonance. uci.edu A proton is subsequently lost to restore the aromatic system. uci.edumasterorganicchemistry.com
While direct bromination of the parent pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine at position 6 is a plausible route, specific literature examples often highlight bromination at other positions, such as 5 and 7, which are also part of the electron-rich pyrrole ring. asianpubs.org For instance, the bromination of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) can be directed to yield brominated products. chemwhat.com The general mechanism requires a halogen source that can be activated to form a potent electrophile. masterorganicchemistry.comlibretexts.org In many cases, a Lewis acid catalyst is used to polarize the halogen-halogen bond, making it more electrophilic. wikipedia.orglibretexts.org
Table 1: Reagents for Electrophilic Bromination
| Brominating Agent | Substrate | Product | Reference |
| 1,3-dibromo-5,5-dimethylhydantoin | Pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine | 7-Bromopyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine | chemwhat.com |
| 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | Pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine | 5,7-Dibromopyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine | asianpubs.org |
An alternative to direct bromination involves building the bicyclic pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine system from precursors that already contain a bromine atom at the desired position. This approach offers greater control over the final product's regiochemistry. A synthetic strategy can begin with a brominated pyrrole derivative, which is then used to construct the adjacent triazine ring. nih.gov
One such method involves the formylation of 2-bromopyrrole. This reaction can yield 5-bromopyrrole-2-carboxaldehyde, which serves as a stable bromoaldehyde intermediate. researchgate.net This intermediate contains the necessary functional groups for the subsequent condensation and cyclization steps to form the triazine portion of the molecule, thereby producing a 6-brominated pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine derivative. researchgate.net This multi-step process, which generates the key N-N bond and the pyrrolotriazine core from a brominated starting material, is a scalable approach. researchgate.net
Regioselectivity is a critical consideration in the bromination of the pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine scaffold. The positions on the pyrrole ring (positions 5, 6, and 7) are generally more reactive towards electrophiles than the triazine ring. Research into the mono-bromination of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine demonstrates that the reaction conditions, particularly the solvent, can influence the position of bromination. asianpubs.org
When treated with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, the reaction regioselectively yields brominated products. asianpubs.org Specifically, conducting the reaction in dichloromethane (B109758) has been shown to predominantly form 5,7-dibromopyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine. asianpubs.org To achieve a mono-brominated product, a subsequent debromination step utilizing a lithium-bromine exchange can be employed to selectively remove one of the bromine atoms. asianpubs.org This highlights the inherent reactivity of the C5 and C7 positions and the challenges that must be overcome to achieve selective bromination at the C6 position.
Advanced Synthetic Considerations
Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount in the multi-step synthesis of complex molecules like substituted pyrrolotriazines. The synthesis of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4(3H)-ones, which are key intermediates, can be achieved through methods like the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov
In these reactions, the choice of reagents and the nature of existing functional groups heavily influence the outcome. nih.gov For instance, the regioselectivity of the cyclization can be controlled by the specific halogen sources used for triphenylphosphorane and the types of N-functional groups present on the pyrrole precursor. nih.gov This allows for the selective formation of the desired triazinone ring without affecting other parts of the molecule. Transition metal-mediated synthesis is another approach where chemoselectivity is crucial for building the heterocyclic core. nih.gov
Other optimization efforts focus on reaction conditions. For example, the synthesis of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4(3H)-ones has been achieved under very mild conditions (0 °C, 5 minutes), which is a significant improvement over previous methods that required high temperatures and prolonged reaction times. nih.gov Specific reaction steps have also been optimized for high yields; the bromination of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine to its 7-bromo derivative, for example, has been reported with a 90% yield after work-up and purification. chemwhat.com
Table 2: Examples of Optimized Reaction Yields
| Product | Starting Materials | Yield | Reference |
| Pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine | Pyrrole, chloramine, formamidine (B1211174) acetate | 55% (overall) | acs.org, acs.org |
| 7-Bromopyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine | Pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4-amine, 1,3-dibromo-5,5-dimethylhydantoin | 90% | chemwhat.com |
| Pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4(3H)-ones | 1,2-biscarbamoyl-substituted 1H-pyrroles | Not specified, but described as facile and practical | nih.gov |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of heterocyclic compounds like pyrrolotriazines, these principles are increasingly being applied.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. ijpsjournal.comsphinxsai.comrsc.org This technique is particularly effective for the synthesis of N-containing heterocycles. ijpsjournal.com The use of microwave assistance aligns with green chemistry by improving energy efficiency and often allowing for solvent-free reactions. sphinxsai.comrsc.org For example, microwave-assisted multicomponent reactions have been successfully employed to rapidly generate diverse and complex heterocyclic scaffolds. rsc.orgnih.gov
Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. nih.gov This approach is highly atom-economical and efficient, reducing the number of synthetic steps and purification stages, thereby minimizing waste. nih.govnih.gov The synthesis of various pyrrole and other heterocyclic derivatives has been achieved through MCRs, sometimes coupled with microwave assistance for enhanced efficiency. nih.govrsc.orgrsc.org
Use of Greener Solvents and Catalysts: A key aspect of green chemistry involves replacing hazardous solvents and reagents with more environmentally benign alternatives. Research into the synthesis of fused heterocycles has explored the use of water as a solvent, which is non-toxic, inexpensive, and safe. nih.gov Furthermore, the development of catalyst-free or metal-free reaction conditions contributes to more sustainable synthetic protocols. rsc.org For instance, some multicomponent reactions for synthesizing heterocycles can proceed efficiently in environmentally friendly deep eutectic solvents (NDDES) under microwave irradiation. rsc.org
| Green Chemistry Technique | Advantages | Application in Heterocycle Synthesis | References |
| Microwave-Assisted Synthesis | Faster reactions, higher yields, energy efficiency, potential for solvent-free conditions. | Synthesis of quinolines, pyrazolopyrimidines, and various fused heterocycles. | ijpsjournal.comsphinxsai.comrsc.org |
| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, reduced waste, rapid generation of molecular complexity. | Synthesis of pyrroles, dihydropyridines, and other biologically relevant heterocycles. | nih.govnih.govrsc.orgrsc.org |
| Green Solvents/Catalysts | Reduced toxicity and environmental impact, improved safety. | Use of water or deep eutectic solvents; catalyst-free or metal-free reaction conditions. | rsc.orgnih.gov |
Chemical Reactivity and Transformations of 6 Bromopyrrolo 2,1 F 1 2 3 Triazine
Reactivity Profile of the Bromine Atom
The bromine atom at the C6 position of the pyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine core significantly influences the molecule's reactivity, serving as a leaving group in substitution reactions and directing further functionalization.
Nucleophilic Substitution Reactions
While direct nucleophilic substitution of the bromine atom on 6-Bromopyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine is not extensively documented in readily available literature, the reactivity of similar bromo-substituted heterocyclic systems suggests that such reactions are feasible. The electron-withdrawing nature of the triazine ring can activate the C-Br bond towards nucleophilic attack. For instance, in related brominated pyrrolopyrazines, the bromine atom can be displaced by various nucleophiles.
It is important to note that the reactivity can be highly dependent on the specific nucleophile and reaction conditions. For example, the amine group on derivatives like 4-Amino-6-bromopyrrolo[1,2-f] rsc.orgnih.govnih.govtriazine can undergo nucleophilic substitution reactions, highlighting the potential for various modifications of the core structure. smolecule.comchemicalbook.com
Role of Bromine in Directing Reactivity
The bromine atom, being an ortho-, para-directing deactivator in classical electrophilic aromatic substitution, is expected to influence the regioselectivity of further substitutions on the pyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine ring system. However, for many heterocyclic systems, the inherent reactivity of the ring and the influence of the fused rings often play a more dominant role in directing incoming groups.
In the context of metal-catalyzed reactions, the primary role of the bromine atom is to serve as a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position.
Metal-Catalyzed Functionalization Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of 6-Bromopyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine, allowing for the introduction of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely employed for the functionalization of aryl and heteroaryl halides. Several key palladium-catalyzed reactions are applicable to 6-Bromopyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine.
Suzuki-Miyaura Coupling: This reaction couples the bromo-substituted pyrrolotriazine with a boronic acid or ester to form a new C-C bond. While specific examples for the 6-bromo isomer are not abundant in the literature, the successful Suzuki coupling of other bromo-substituted pyrrolotriazines, such as 7-bromo derivatives, demonstrates the feasibility of this transformation. nih.gov For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst has been reported to proceed in good yields. mdpi.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromo-substituted pyrrolotriazine with an amine. nih.govorganic-chemistry.org This method is a powerful tool for synthesizing amino-substituted pyrrolotriazines, which are common motifs in bioactive molecules. The amination of bromopyridines with diamines has been successfully achieved using a palladium catalyst with BINAP as a ligand. chemspider.com
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the bromo-substituted pyrrolotriazine with a terminal alkyne. nih.gov This reaction is valuable for creating extended π-systems and building blocks for more complex molecules. The Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes has been shown to be an efficient process. chemrxiv.org
Heck Reaction: While less common for this specific scaffold in the reviewed literature, the Heck reaction, which couples the bromo-substituted compound with an alkene, remains a potential avenue for C-C bond formation.
A recent study detailed the synthesis of 6-Bromo-4-chloropyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine, which serves as a key intermediate for further functionalization, including potential cross-coupling reactions. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Similar Heterocyclic Systems
| Coupling Reaction | Reactants | Catalyst System | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-(Aryl-phenyl)-4,6-dichloropyrimidine | Good | mdpi.com |
| Buchwald-Hartwig | 2-bromo-6-methyl pyridine (B92270), (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |
| Sonogashira | 3-bromo-6-methyl-1,2,4,5-tetrazine, Terminal alkyne | PdCl₂(PPh₃)₂ | 3-alkynyl-6-methyl-1,2,4,5-tetrazine | 75 | chemrxiv.org |
This table presents data for analogous reactions due to the limited specific examples for 6-Bromopyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine in the available literature.
Other Transition Metal-Mediated Functionalizations
Besides palladium, other transition metals like copper and nickel can also catalyze important transformations of 6-Bromopyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine.
Copper-Catalyzed Reactions: Copper catalysts are particularly useful for certain C-N and C-O bond-forming reactions. For instance, a copper(II)-catalyzed cascade reaction has been developed for the synthesis of pyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine-fused isoquinolines. rsc.org Copper-catalyzed N-arylation reactions are also well-established for various heterocyclic compounds. mdpi.com
Nickel-Catalyzed Reactions: Nickel catalysts can sometimes offer complementary reactivity to palladium and are often more cost-effective. While specific examples for 6-Bromopyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine are scarce, nickel-catalyzed cross-coupling reactions are a growing field in organic synthesis.
C-H Functionalization Strategies for Heteroaromatic Compounds
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of starting materials. For the pyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine system, C-H activation can provide access to derivatives that are not easily accessible through classical cross-coupling methods.
While specific C-H functionalization studies on 6-Bromopyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine are not widely reported, research on related heteroaromatic compounds suggests that positions on both the pyrrole (B145914) and triazine rings could be targeted for C-H activation, depending on the directing group and reaction conditions. The bromine atom itself can also influence the site of C-H activation.
Other Transformation Pathways
Beyond common modifications, the 6-bromopyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine core can undergo a variety of other transformations, including oxidation, reduction, further functional group interconversions, and even rearrangements of the heterocyclic framework.
Oxidation Reactions
Reduction Reactions
The reduction of the bromo-substituent on the pyrrolotriazine ring represents a key transformation. Catalytic hydrogenation is a common method for the dehalogenation of aryl bromides. For 6-bromopyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine, this reaction would yield the parent pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine.
A relevant example is found in the synthesis of a 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine, where after bromination and other modifications, a reduction using sodium borohydride (B1222165) (NaBH₄) was performed. This step led to the dechlorination at the 4-position and partial reduction of the heterocyclic ring. This indicates that the choice of reducing agent and reaction conditions is crucial to control the extent of reduction, potentially allowing for selective debromination or reduction of the heterocyclic system.
Functional Group Interconversions
The bromine atom at the 6-position is a versatile handle for a variety of functional group interconversions, primarily through transition metal-catalyzed cross-coupling reactions. While specific studies on 6-bromopyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine are not prevalent, the reactivity of other aryl bromides in similar heterocyclic systems provides a strong indication of its potential.
Palladium-catalyzed reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds. Potential transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form 6-amino derivatives.
Cyanation: Introduction of a cyano group, which can be further transformed into other functional groups like carboxylic acids or amides.
These transformations would significantly expand the chemical space accessible from 6-bromopyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine, allowing for the synthesis of a wide array of derivatives with potentially interesting biological activities. The development of palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold highlights the utility of this approach for diversifying molecular libraries. nih.gov
Ring Transformation Reactions
The rearrangement of the pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine skeleton itself is a less common but plausible transformation under certain conditions. For instance, the rearrangement of pyrrolo[1,2-d] nih.govrsc.orgmit.eduoxadiazines has been shown to produce pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazin-4(3H)-ones. nih.gov This suggests that under specific stimuli, such as acid or base catalysis or thermal conditions, the 6-bromo-substituted core could potentially undergo ring-opening and re-cyclization to form isomeric heterocyclic systems. However, specific studies detailing such transformations for 6-bromopyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine are not currently available in the literature.
Mechanistic Investigations of 6-Bromopyrrolo[2,1-f]nih.govnih.govrsc.orgtriazine Reactions
Detailed mechanistic studies, including reaction kinetics and rate studies, specifically for reactions involving 6-bromopyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine are not found in the surveyed literature. However, general mechanistic principles for the types of reactions it is expected to undergo can be discussed.
Reaction Kinetics and Rate Studies
No specific reaction kinetics or rate studies for transformations of 6-bromopyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine have been published. For the potential palladium-catalyzed cross-coupling reactions, the kinetics would be complex and dependent on various factors including the nature of the catalyst, ligand, base, and solvent.
Mechanistic studies on palladium-catalyzed C-N cross-coupling reactions of other aryl halides have shown that the reaction can have a complex dependence on the concentrations of the reactants. mit.edu For instance, an inverse dependence on the concentration of both the amine and the aryl halide has been observed in some systems. mit.edu Kinetic studies, such as determining reaction orders and activation parameters, would be essential to understand the detailed mechanism and optimize reaction conditions for the functionalization of 6-bromopyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine.
Similarly, mechanistic studies of palladium-catalyzed C-H olefination have been conducted on other aromatic systems, shedding light on the role of ligands in promoting the reaction. nih.govrsc.org Such studies for the pyrrolotriazine system would be highly valuable.
Regioselectivity in Functionalization
Electrophilic Substitution:
In electrophilic substitution reactions, the position of attack on the pyrrolo[2,1-f] nih.govillinois.edutriazine nucleus is highly dependent on the existing substitution pattern. For the parent, unsubstituted pyrrolotriazine, electrophilic attack is anticipated to occur preferentially on the electron-rich pyrrole ring. In the case of substituted pyrrolotriazines, such as those bearing a chloro group at the 4-position, bromination with N-bromosuccinimide (NBS) has been shown to proceed with a notable degree of regioselectivity. For instance, the bromination of a 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f] nih.govillinois.edutriazine derivative occurs preferentially at the C7 position over the C5 position, with a reported selectivity of approximately 5:1. nih.gov This suggests that the electronic and steric environment of the pyrrole ring directs the incoming electrophile to the less hindered and electronically favored position.
Cross-Coupling Reactions:
The bromine atom at the C6 position of 6-Bromopyrrolo[2,1-f] nih.govillinois.edutriazine serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for introducing carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a wide array of derivatives. The regioselectivity in these transformations is inherently controlled by the position of the bromine atom.
Studies on analogous brominated pyrrolodiazine systems have demonstrated the feasibility of Suzuki cross-coupling reactions with arylboronic acids and Buchwald-Hartwig amination with cyclic secondary amines at the C6 position. illinois.edu These transformations proceed with high regioselectivity, with the new substituent exclusively replacing the bromine atom. This high degree of control makes 6-Bromopyrrolo[2,1-f] nih.govillinois.edutriazine a versatile building block for targeted derivatization.
The following table summarizes the expected regioselective functionalization reactions at the C6 position of the pyrrolo[2,1-f] nih.govillinois.edutriazine scaffold based on established methodologies for similar heterocyclic systems.
| Reaction Type | Reagents and Conditions | Expected Product | Regioselectivity |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl-pyrrolo[2,1-f] nih.govillinois.edutriazine | High for C6 position |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | 6-Amino-pyrrolo[2,1-f] nih.govillinois.edutriazine | High for C6 position |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-pyrrolo[2,1-f] nih.govillinois.edutriazine | High for C6 position |
| Heck Coupling | Alkene, Pd catalyst, Base | 6-Alkenyl-pyrrolo[2,1-f] nih.govillinois.edutriazine | High for C6 position |
Nucleophilic Aromatic Substitution (SNAr):
While less common for electron-rich pyrrole rings, nucleophilic aromatic substitution (SNAr) can occur on the pyrrolo[2,1-f] nih.govillinois.edutriazine system, particularly if the ring is sufficiently activated by electron-withdrawing groups. The triazine moiety itself imparts an electron-deficient character to the fused system. In such cases, a strong nucleophile could potentially displace the bromide at the C6 position. The regioselectivity would be directed to the carbon bearing the leaving group, provided the electronic requirements for the addition-elimination mechanism are met.
Mechanistic Models for Bond Formation and Cleavage
The transformations of 6-Bromopyrrolo[2,1-f] nih.govillinois.edutriazine primarily involve well-established mechanistic pathways, particularly for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and related reactions) or migratory insertion (for Heck reaction), and reductive elimination.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 6-Bromopyrrolo[2,1-f] nih.govillinois.edutriazine to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. The palladium atom inserts itself into the carbon-bromine bond, resulting in an organopalladium(II) complex. Kinetic studies on related systems have shown that the rate of this step can be influenced by the nature of the halide and the phosphine (B1218219) ligands on the palladium catalyst. illinois.edu
Transmetalation/Migratory Insertion:
In the Suzuki reaction , the organopalladium(II) complex undergoes transmetalation with an organoboron reagent (e.g., a boronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
In the Buchwald-Hartwig amination , the palladium(II) complex reacts with an amine in the presence of a base to form a palladium-amido complex.
In the Sonogashira reaction , a copper(I) co-catalyst typically activates the terminal alkyne, which then undergoes transmetalation with the palladium(II) complex.
In the Heck reaction , an alkene coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated as the final product. This process regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. The C-C or C-N bond is formed in this step, leading to the functionalized pyrrolotriazine derivative.
The following table provides a simplified overview of the mechanistic steps for common cross-coupling reactions involving 6-Bromopyrrolo[2,1-f] nih.govillinois.edutriazine.
| Reaction | Key Mechanistic Steps | Catalytic Cycle Intermediates (Illustrative) |
| Suzuki Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | [Pd(0)] → [Pyr-Pd(II)-Br] → [Pyr-Pd(II)-Aryl] → [Pd(0)] + Pyr-Aryl |
| Buchwald-Hartwig Amination | 1. Oxidative Addition2. Amine Coordination & Deprotonation3. Reductive Elimination | [Pd(0)] → [Pyr-Pd(II)-Br] → [Pyr-Pd(II)-NR₂] → [Pd(0)] + Pyr-NR₂ |
| Sonogashira Coupling | 1. Oxidative Addition2. Transmetalation (from Cu-acetylide)3. Reductive Elimination | [Pd(0)] → [Pyr-Pd(II)-Br] → [Pyr-Pd(II)-alkynyl] → [Pd(0)] + Pyr-alkynyl |
| Heck Coupling | 1. Oxidative Addition2. Alkene Insertion3. β-Hydride Elimination | [Pd(0)] → [Pyr-Pd(II)-Br] → [Pyr-Pd(II)-alkenyl] → [Pd(0)] + Pyr-alkenyl |
(Pyr represents the pyrrolo[2,1-f] nih.govillinois.edutriazin-6-yl moiety)
Nucleophilic Aromatic Substitution (SNAr):
Should a nucleophilic aromatic substitution occur at the C6 position, it would likely proceed via a two-step addition-elimination mechanism.
Addition: A potent nucleophile would attack the C6 carbon, which is bonded to the bromine atom. This attack would lead to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the triazine ring would be crucial for stabilizing the negative charge of this intermediate.
Elimination: In the second step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyrrole ring is restored, yielding the substituted product.
The feasibility and rate of this reaction would be highly dependent on the nucleophilicity of the attacking species and the electronic properties of the pyrrolotriazine ring, which can be modulated by other substituents on the scaffold.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. However, specific NMR data for 6-Bromopyrrolo[2,1-f] chemicalbook.commdpi.comglpbio.comtriazine (CAS 1503986-78-4) is not provided in the reviewed literature. For context, spectroscopic data for related derivatives are available.
¹H NMR Spectroscopic Analysis
A detailed ¹H NMR spectrum for 6-Bromopyrrolo[2,1-f] chemicalbook.commdpi.comglpbio.comtriazine could not be located in published research. For comparison, the related compound, pyrrolo[1,2-f] chemicalbook.commdpi.comglpbio.comtriazin-4-amine, shows characteristic signals for its aromatic protons. chemicalbook.comchemwhat.com Another derivative, 6-broMopyrrolo[1,2-f] chemicalbook.commdpi.comglpbio.comtriazin-4(3H)-one, also has available NMR spectral data. chemicalbook.com
¹³C NMR Spectroscopic Analysis
Specific ¹³C NMR data for 6-Bromopyrrolo[2,1-f] chemicalbook.commdpi.comglpbio.comtriazine is not available in the searched scientific databases. Analysis of more complex derivatives, such as dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f] chemicalbook.commdpi.comglpbio.comtriazine-5,6-dicarboxylate, has been published, providing a reference for the carbon environment of the core heterocyclic system. mdpi.com
Advanced NMR Techniques (e.g., 2D NMR)
There is no mention of advanced or 2D NMR studies (such as COSY, HSQC, or HMBC) having been performed on 6-Bromopyrrolo[2,1-f] chemicalbook.commdpi.comglpbio.comtriazine in the available literature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of a molecule, providing information about its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) data for 6-Bromopyrrolo[2,1-f] chemicalbook.commdpi.comglpbio.comtriazine were not found in the reviewed literature. While some vendor sites indicate the availability of LC-MS data, the actual spectra and accurate mass measurements are not publicly accessible. ambeed.com For related compounds, such as certain substituted pyrrolo[2,1-f] chemicalbook.commdpi.comglpbio.comtriazine derivatives, electron ionization mass spectrometry (EI-MS) data have been reported, showing characteristic fragmentation patterns. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. No specific IR or Raman spectroscopic data for 6-Bromopyrrolo[2,1-f] chemicalbook.commdpi.comglpbio.comtriazine could be located. Spectral information is available for related structures like 6-broMopyrrolo[1,2-f] chemicalbook.commdpi.comglpbio.comtriazin-4(3H)-one and pyrrolo[1,2-f] chemicalbook.commdpi.comglpbio.comtriazin-4-amine. chemicalbook.comchemicalbook.com
Electronic Spectroscopy
Electronic spectroscopy involves the transition of electrons between different energy levels upon absorption of ultraviolet or visible light.
The fused aromatic system of 6-Bromopyrrolo[2,1-f] researchgate.netaip.orgacs.orgtriazine acts as a chromophore, absorbing light in the UV-Vis region. The absorption of photons promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. hnue.edu.vn
The key electronic transitions expected for this compound are:
π → π* Transitions : These are high-intensity absorptions resulting from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated heterocyclic system. Given the extended conjugation of the pyrrolotriazine core, strong absorption bands are anticipated. shu.ac.uk
n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to an antibonding π* orbital. youtube.com These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. shu.ac.uk
The bromine atom acts as an auxochrome. Its non-bonding electrons can interact with the π system of the ring, which typically leads to a bathochromic shift (a shift to longer wavelengths, or "red shift") and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions compared to the unsubstituted parent compound. Studies on other bromo-aromatic molecules have documented such effects. researchgate.net The UV-Vis spectrum, therefore, provides a characteristic fingerprint of the compound's electronic structure.
Table 2: Expected Electronic Transitions for 6-Bromopyrrolo[2,1-f] researchgate.netaip.orgacs.orgtriazine
| Transition Type | Orbitals Involved | Expected Intensity (Molar Absorptivity, ε) |
| π → π | Bonding π to Antibonding π | High (1,000 - 10,000+ L mol⁻¹ cm⁻¹) |
| n → π | Non-bonding n to Antibonding π | Low (10 - 100 L mol⁻¹ cm⁻¹) |
Fluorescence is the emission of light from a molecule after it has absorbed a photon and entered an excited electronic state. Compounds with rigid, conjugated ring systems, such as many nitrogen heterocycles, often exhibit fluorescence. nih.gov
The photophysical properties of 6-Bromopyrrolo[2,1-f] researchgate.netaip.orgacs.orgtriazine, including its potential to fluoresce, have not been extensively reported in the available literature. However, based on its structure, some predictions can be made. The rigid, planar pyrrolotriazine core could favor radiative decay (fluorescence) over non-radiative decay pathways.
If the compound is fluorescent, key properties that would be characterized include:
Excitation and Emission Wavelengths : The wavelengths of maximum absorption and emission, which determine the color of the emitted light.
Quantum Yield (ΦF) : The ratio of photons emitted to photons absorbed, which measures the efficiency of the fluorescence process.
Fluorescence Lifetime (τF) : The average time the molecule spends in the excited state before returning to the ground state.
The presence of the heavy bromine atom could potentially decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, favoring phosphorescence over fluorescence. Experimental studies would be required to determine the specific emissive properties of this compound. acs.org
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images.
The compound 6-Bromopyrrolo[2,1-f] researchgate.netaip.orgacs.orgtriazine is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a CD spectrum.
However, if a chiral center were introduced into the molecule, for example by the addition of a chiral substituent, the resulting derivative would be optically active and could be studied by CD spectroscopy. nih.gov In such a case, CD spectroscopy would be a powerful tool for:
Determining Absolute Configuration : The sign and intensity of the CD signals (known as Cotton effects) can often be correlated with the absolute stereochemistry (R/S configuration) of the chiral center.
Studying Conformation : The CD spectrum is highly sensitive to the three-dimensional structure of a molecule, making it useful for studying conformational changes in solution.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of 6-Bromopyrrolo[2,1-f] researchgate.netaip.orgacs.orgtriazine has not been reported in the reviewed literature, crystal structures of several derivatives of the pyrrolo[2,1-f] researchgate.netaip.orgacs.orgtriazine scaffold have been determined, often in the context of their binding to biological targets like kinases. nih.gov
From these related structures, key features of the 6-Bromopyrrolo[2,1-f] researchgate.netaip.orgacs.orgtriazine core can be inferred:
Planarity : The fused pyrrolotriazine ring system is expected to be largely planar, a common feature of aromatic and heteroaromatic systems.
Bond Lengths and Angles : The bond lengths within the rings would exhibit values intermediate between single and double bonds, confirming the delocalized, aromatic nature of the system. The bond angles would reflect the geometry of the fused five- and six-membered rings.
Intermolecular Interactions : In the solid state, the planar ring systems of these molecules often engage in π-π stacking interactions, where the electron-rich face of one molecule interacts with the electron-poor face of a neighboring molecule. nih.gov Hydrogen bonds and other van der Waals forces would also play a crucial role in defining the crystal packing.
An X-ray crystallographic study of 6-Bromopyrrolo[2,1-f] researchgate.netaip.orgacs.orgtriazine would provide definitive data on its molecular geometry and the nature of its packing in the solid state.
Computational Chemistry and Theoretical Studies
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), model the electron distribution to predict molecular geometry, orbital energies, and reactivity patterns.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties at this equilibrium state.
For the pyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine system, DFT calculations are employed to understand its role as a kinase inhibitor template. scribd.com These studies often use functionals like B3LYP with basis sets such as 6-31G(d) to determine optimized geometries and electronic characteristics. While specific data for the 6-bromo derivative is scarce, it is expected that the bromine atom, being large and electron-dense, would significantly influence the molecule's electronic properties through both inductive and resonance effects. The introduction of substituents, as seen in various studies on the pyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine scaffold, is known to modulate the electronic landscape, which is crucial for its biological activity. ebi.ac.ukdrugbank.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. rsc.org
In the context of the pyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine scaffold, FMO analysis helps in understanding its interaction with biological targets like protein kinases. For related heterocyclic systems, DFT calculations have been used to determine the energies of these orbitals. For instance, in a study on triazine-carbazole derivatives, the introduction of a bromine atom was found to lower the HOMO energy level and raise the LUMO energy level, thereby widening the energy gap. This suggests that 6-Bromopyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine would likely possess a lower-lying HOMO and a higher-lying LUMO compared to the unsubstituted parent molecule, potentially increasing its kinetic stability.
The table below illustrates typical FMO energy values for a related heterocyclic system, providing a conceptual framework for understanding 6-Bromopyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine.
| Orbital | Property | Expected Influence of 6-Bromo Substitution |
| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Energy is likely lowered due to bromine's inductive electron withdrawal. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Energy may be slightly lowered, but the overall effect depends on the balance of inductive and resonance effects. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. | The gap is expected to be relatively large, suggesting high stability. |
This table is illustrative and based on general principles and data from related compounds, as specific published data for 6-Bromopyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine is unavailable.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Global reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's stability and reactivity. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).
While specific calculated values for 6-Bromopyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine are not published, analysis of related triazine derivatives suggests that such compounds generally exhibit high hardness and moderate electrophilicity, consistent with their character as stable aromatic systems. scribd.com The bromine substituent would be expected to increase the electronegativity and hardness of the molecule compared to the unsubstituted parent compound.
Table of Conceptual DFT Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron attracting power |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Polarizability |
Aromaticity is a fundamental concept in chemistry describing the high stability of certain cyclic, planar molecules with delocalized π-electrons. The pyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine system is a fused bicyclic heteroaromatic compound, and its degree of aromaticity influences its structure, stability, and reactivity.
Aromaticity is not a directly observable quantity but can be estimated using various theoretical indices.
Qualitative Measures: Aromatic compounds are characterized by planar structures, bond length equalization (compared to distinct single and double bonds), and specific magnetic properties. The pyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine nucleus is planar, a prerequisite for aromaticity.
Quantitative Measures:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system. For the fused pyrrolo[2,1-f] mdpi.comnih.govebi.ac.uktriazine system, one would expect the five-membered pyrrole (B145914) ring and the six-membered triazine ring to exhibit distinct HOMA values, reflecting different degrees of local aromaticity.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value (e.g., NICS(0) or NICS(1)zz) is a hallmark of aromaticity, indicating a diatropic ring current induced by an external magnetic field. It is a powerful tool for assessing the local aromaticity of individual rings within a fused system.
Aromaticity Analysis of the Fused Ring System
Impact of Nitrogen Atoms and Ring Fusion on Aromaticity
The pyrrole ring, a five-membered heterocycle, contributes to the aromaticity of the fused system. In isolation, pyrrole is considered aromatic, with each of the four carbon atoms contributing one π-electron and the sp2-hybridized nitrogen atom contributing its lone pair to the aromatic sextet. uni-muenchen.de This electron-rich nature makes the pyrrole ring susceptible to electrophilic attack. uni-muenchen.de
Conversely, the triazine ring is a six-membered heterocycle containing three nitrogen atoms. The high electronegativity of the nitrogen atoms leads to a decrease in the electron density of the ring, making it electron-deficient. libretexts.org This generally results in lower aromaticity compared to benzene. rsc.org The positions of the nitrogen atoms within the triazine ring are crucial. The presence of adjacent nitrogen atoms can influence the firmness of the molecular architecture. nih.gov
The fusion of these two rings in the pyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine scaffold creates a system where the electron-donating character of the pyrrole ring can modulate the electron-withdrawing nature of the triazine ring. The bridgehead nitrogen atom is a key feature of this fused system. nih.gov
The introduction of a bromine atom at the 6-position further modulates the aromatic character. Halogens, like bromine, exhibit a dual electronic effect: an electron-withdrawing inductive effect and an electron-donating resonance effect due to their lone pairs. researchgate.net In many aromatic systems, the inductive effect of halogens tends to dominate, leading to a net deactivation of the ring towards electrophilic substitution. researchgate.net For five-membered nitrogen heterocycles, the position of the substituent and the endocyclic nitrogen atoms profoundly influence the substituent's electronic properties. rsc.org A bromine substituent can impact the cyclic electron delocalization within the ring system. rsc.org Theoretical studies on substituted borazine, an inorganic analogue of benzene, have shown that halogen substituents can reduce the aromaticity of the ring. orientjchem.org
Chemical Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs), one can characterize the interactions between atoms.
For 6-Bromopyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine, a QTAIM analysis would offer detailed insights into the nature of the various bonds within the molecule, including the C-Br, C-N, C-C, and N-N bonds. The characteristics of the electron density at the BCPs would reveal the degree of covalent and ionic character of each bond. For instance, a high value of ρ(r) and a negative value of ∇²ρ(r) at a BCP are indicative of a shared interaction, typical of a covalent bond. Conversely, a low ρ(r) and a positive ∇²ρ(r) suggest a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions.
A specific focus of a QTAIM study on 6-Bromopyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine would be the C-Br bond. The topological parameters would quantify its covalent character and how it is influenced by the heterocyclic ring system. Furthermore, the analysis of the bond paths would unequivocally define the molecular structure and connectivity. While specific QTAIM data for 6-Bromopyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine is not currently available in published literature, this theoretical tool remains highly valuable for a detailed understanding of its chemical bonding.
Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the electron density in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. A key feature of NBO analysis is its ability to quantify the extent of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Studies on substituted five-membered N-heterocycles have shown that the positions of endocyclic nitrogen atoms have a significant impact on the properties of the substituent. rsc.org Nitrogen atoms in ortho positions can enhance electron donation and weaken electron withdrawal by induction. rsc.org Resonance charge transfer from the substituent to the nitrogen atoms also plays a role. rsc.org For 6-Bromopyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine, NBO analysis would quantify these effects.
The table below illustrates the type of data that would be obtained from an NBO analysis, showing the key donor-acceptor interactions and their corresponding second-order perturbation theory energies (E(2)), which indicate the strength of the delocalization.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C-C) | Data not available |
| LP (1) N | π* (C-N) | Data not available |
| LP (1) Br | π* (C-C) | Data not available |
| π (C=C) | π* (C=N) | Data not available |
| LP denotes a lone pair and π denotes an antibonding π orbital. The values for E(2) are hypothetical and would need to be calculated.* |
The nitrogen atoms in the triazine ring, being more electronegative than carbon, will draw electron density towards themselves, leading to regions of partial negative charge. libretexts.org Conversely, the carbon atoms bonded to these nitrogens will exhibit partial positive charges. The pyrrole nitrogen, while contributing its lone pair to the aromatic system, can also influence the charge distribution. uni-muenchen.de
The bromine atom at the 6-position introduces further complexity. Due to its high electronegativity, bromine exerts a strong electron-withdrawing inductive effect, which would tend to decrease the electron density in its vicinity. However, bromine also possesses lone pairs that can participate in resonance, donating electron density back to the ring. researchgate.net The net effect on the charge distribution is a balance of these two opposing forces. Computational studies on other halogenated heterocycles suggest that the inductive effect is often dominant. researchgate.net
A detailed picture of the charge distribution can be obtained through various computational methods, such as Mulliken population analysis, Natural Population Analysis (NPA), or by calculating the molecular electrostatic potential (MEP). The MEP, in particular, provides a visual representation of the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). While specific charge distribution data for 6-Bromopyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine is not available in the literature, the general principles of electronegativity and resonance provide a qualitative understanding of its electronic landscape.
Conformational Analysis and Dynamics
The conformational flexibility of 6-Bromopyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine is expected to be limited due to the rigid nature of the fused aromatic ring system. The pyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine core is likely to be largely planar. However, some degree of conformational freedom may exist, particularly concerning the rotation of the bromine substituent and any slight puckering of the rings.
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.de By systematically varying a specific coordinate and optimizing the rest of the molecular geometry at each step, a PES scan can identify stable conformers (energy minima) and transition states (saddle points) that connect them. uni-muenchen.de
For 6-Bromopyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine, a PES scan could be performed by rotating the C-Br bond to investigate the rotational barrier and identify the preferred orientation of the bromine atom relative to the heterocyclic plane. While the C-Br bond is not typically considered to have a low rotational barrier, understanding its potential energy landscape can provide insights into the molecule's dynamic behavior.
The results of a hypothetical PES scan for the rotation around a C-X bond in a heterocyclic system are presented in the table below to illustrate the type of information that can be obtained.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 0.0 |
| 30 | Data not available |
| 60 | Data not available |
| 90 | Data not available |
| 120 | Data not available |
| 150 | Data not available |
| 180 | Data not available |
| The values are hypothetical and would need to be calculated for 6-Bromopyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine. |
Such a scan would reveal the energetic cost of rotating the bromine atom and whether any non-planar conformations are energetically accessible. To date, no specific PES scans for 6-Bromopyrrolo[2,1-f] nih.govrsc.orguni-muenchen.detriazine have been reported in the scientific literature.
Intermolecular and Intramolecular Interactions
The biological efficacy and physicochemical properties of the 6-bromopyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine scaffold are dictated by a complex network of intermolecular and intramolecular forces. The presence of nitrogen atoms, the aromatic character of the fused rings, and the bromine substituent all contribute to its interaction profile. nih.govresearchgate.net
The pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine nucleus contains several nitrogen atoms that can act as hydrogen bond acceptors, a key feature for its interaction with biological macromolecules. researchgate.net Docking studies of kinase inhibitors incorporating this scaffold have demonstrated specific hydrogen-bond interactions. For example, the N1 nitrogen of the pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine ring has been shown to form a crucial hydrogen bond with the amide-NH of cysteine residues (specifically Cys919) in the hinge region of the VEGFR-2 kinase binding pocket. nih.gov This interaction serves to anchor the inhibitor within the ATP binding site, a common mechanism for kinase inhibitors containing this heterocycle. nih.gov The ability to form such targeted hydrogen bonds is a primary reason for the scaffold's prevalence in drug design. mdpi.com
The fused pyrrole and triazine rings give the 6-bromopyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine molecule a planar, aromatic character, making it susceptible to π-stacking interactions. researchgate.net This type of non-covalent interaction is common between aromatic systems and is crucial for the stabilization of protein-ligand complexes. In the context of kinase inhibitors, the flat pyrrolotriazine ring can engage in π-stacking with the aromatic side chains of amino acids like phenylalanine or tyrosine within the ATP binding site. While specific studies detailing these interactions for the 6-bromo derivative are limited, the inherent aromaticity of the core structure strongly suggests its potential to participate in such stabilizing interactions, a feature commonly exploited in medicinal chemistry. researchgate.netrsc.org
Steric effects, which arise from the spatial arrangement of atoms, can profoundly influence a molecule's ability to adopt the optimal conformation for binding. The substitution pattern on the pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine ring is therefore critical. Studies on derivatives have shown that the stereochemistry of substituents can dramatically alter binding affinity. For example, a computational analysis of inhibitors with a chiral α-methylbenzyl group attached at the C6 position found that the S-configured inhibitor was 80 times more potent than its R-configured counterpart. This substantial difference was attributed to steric hindrance, where the R-configuration leads to unfavorable clashes within the binding site. This demonstrates the high sensitivity of the scaffold's interactions to steric factors, particularly around the C6 position where the bromine atom is located in the title compound.
Table of Key Intermolecular Interactions
| Interaction Type | Participating Groups on Scaffold | Potential Interacting Partners (in Proteins) | Significance |
|---|---|---|---|
| Hydrogen Bonding | Ring Nitrogen Atoms (e.g., N1) | Amide backbones of amino acids (e.g., Cysteine) | Anchors the molecule in binding sites. nih.gov |
| Van der Waals | Entire molecular surface | Hydrophobic amino acid residues (e.g., Leucine) | Crucial for binding affinity and specificity. |
| Pi-Stacking | Fused aromatic rings | Aromatic amino acids (e.g., Phenylalanine, Tyrosine) | Stabilizes the ligand-protein complex. researchgate.net |
| Steric Effects | Substituents (e.g., Bromo group at C6) | Overall shape of the binding pocket | Determines favorable binding conformations. |
Advanced Applications and Research Directions of Pyrrolo 2,1 F 1 2 3 Triazine Scaffolds
Design and Synthesis of Derivatized Pyrrolo[2,1-f]nih.govnih.govmdpi.comtriazines
The strategic derivatization of the 6-bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold is a cornerstone of its application in drug discovery. The ability to introduce a variety of functional groups at different positions of the heterocyclic core allows for the fine-tuning of its pharmacological properties.
Functionalization at Various Positions of the Scaffold
The synthesis of the core scaffold often begins with the construction of the pyrrolotriazinone ring system. A key intermediate, 6-bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazin-4(3H)-one, can be synthesized from simpler pyrrole (B145914) precursors. This intermediate can then be converted to the corresponding 6-bromo-4-chloropyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine, a versatile building block for further functionalization.
The chlorine atom at the 4-position is readily displaced by various nucleophiles. For instance, treatment with amines leads to the formation of 4-amino-6-bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivatives. This reactivity has been exploited in the synthesis of potent kinase inhibitors, where the 4-anilino moiety is a common feature for interaction with the hinge region of the kinase ATP-binding site. nih.gov
The bromine atom at the 6-position serves as a valuable handle for introducing diversity through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with a variety of boronic acids allows for the introduction of aryl and heteroaryl substituents at this position. Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups, further expanding the chemical space accessible from this scaffold. These reactions are typically carried out using a palladium catalyst, a suitable ligand, and a base.
Functionalization is not limited to the 4 and 6-positions. Research has shown that substitution at the 5 and 7-positions is also possible, providing additional opportunities to modulate the biological activity and physicochemical properties of the resulting compounds. nih.gov For example, the introduction of polar side chains at the C-6 position has been shown to significantly improve the in vitro potency of certain Met kinase inhibitors. nih.gov
Rational Design Principles for Scaffold Modification
The design of novel 6-bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivatives is often guided by rational, structure-based approaches, particularly in the development of kinase inhibitors. The pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine nucleus is considered a "privileged scaffold" as it can effectively mimic the hinge-binding interactions of other well-known kinase inhibitor scaffolds, such as the quinazoline (B50416) core. nih.govnih.gov
A key design principle involves the strategic placement of substituents to optimize interactions with the target protein. For instance, in the design of EGFR and VEGFR-2 inhibitors, a 4-anilino substituent is often incorporated to form hydrogen bonds with the hinge region of the kinase domain. The nature of the substituents on the aniline (B41778) ring can then be varied to enhance potency and selectivity. nih.gov
X-ray crystallography has provided valuable insights into the binding modes of pyrrolotriazine-based inhibitors, revealing that they often act as ATP-competitive inhibitors. nih.gov This structural information allows for the rational design of modifications to improve binding affinity and selectivity. For example, the introduction of substituents at the C-5 position has been shown to lead to potent acylurea pyrrolotriazine inhibitors of Met kinase with single-digit nanomolar activity. nih.gov
Structure-Activity Relationship (SAR) Methodologies
The systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds derived from the 6-bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold.
Development of SAR Models for Heterocyclic Compounds
SAR studies on pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivatives have revealed key structural features that govern their activity as kinase inhibitors. These studies involve the synthesis of a series of analogues with systematic modifications at different positions of the scaffold and the evaluation of their biological activity.
For example, in the development of EGFR and VEGFR-2 inhibitors, it was found that biological activity was maintained with substitution at the 5 or 6-positions, but not at the 7-position. This suggests that the 5 and 6-positions are promising sites for introducing side chains to modulate physicochemical properties without disrupting the key interactions required for kinase inhibition. nih.gov
The following table summarizes the SAR for a series of pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivatives as dual inhibitors of c-Met and VEGFR-2. ebi.ac.uk
| Compound | R | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| 1 | H | >1000 | >1000 |
| 27a | 2-fluoro-4-(1-(cyclopropanecarbonyl)piperidin-4-yl)phenyl | 2.3 | 5.0 |
As shown in the table, the introduction of a complex substituent at the 6-position (compound 27a ) leads to a dramatic increase in potency against both c-Met and VEGFR-2 compared to the unsubstituted parent compound. This highlights the importance of the substituent at this position for achieving high affinity.
Scaffold Hopping Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, isosteric scaffold to identify novel chemotypes with improved properties. The pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold has been successfully employed in scaffold hopping strategies.
One notable example is the discovery of potent IRAK4 inhibitors. Starting from a known inhibitor with a different heterocyclic core, a scaffold hopping approach led to the identification of 2-(methylsulfonyl)pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine-7-carbonitrile as a highly permeable and potent inhibitor. nih.gov This demonstrates the utility of the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold as a viable replacement for other heterocyclic systems in drug discovery.
The pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine nucleus itself has been identified as a novel kinase inhibitor template by mimicking the well-known quinazoline scaffold. nih.gov This "scaffold hopping" from the quinazoline to the pyrrolotriazine core has led to the development of potent inhibitors of EGFR and VEGFR-2. nih.gov
Chemical Library Generation
The development of efficient synthetic routes to the 6-bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold has enabled the generation of chemical libraries for high-throughput screening and drug discovery. The ability to introduce diversity at multiple positions of the scaffold is key to creating a collection of compounds with a wide range of chemical and biological properties.
An amide library derived from the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold was instrumental in the identification of inhibitors of Met kinase. nih.gov This library-based approach allowed for the rapid exploration of the SAR and the identification of initial hits, which were then further optimized to yield potent inhibitors.
The synthesis of such libraries often relies on combinatorial chemistry principles, where a common core (in this case, 6-bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine) is reacted with a diverse set of building blocks to generate a large number of final products. The use of solid-phase synthesis or parallel synthesis techniques can further streamline the process of library generation. The development of facile and scalable methodologies for the synthesis of the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine core is crucial for enabling these efforts. acs.org
Combinatorial Chemistry Approaches for Pyrrolo[2,1-f]nih.govresearchgate.netwikipedia.orgtriazine Libraries
The pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and antivirals like Remdesivir. nih.govnih.gov This significance makes it an attractive core for combinatorial chemistry, a method used to rapidly synthesize a large number of different but structurally related molecules. The 6-Bromopyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine derivative is a particularly valuable intermediate in this process. The bromine atom serves as a versatile chemical handle, allowing for a wide range of subsequent reactions to introduce molecular diversity.
Various synthetic strategies have been developed to create the core pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine structure, which can then be brominated or otherwise functionalized for library development. nih.gov These methods often start from either pyrrole or triazine derivatives and involve multi-step sequences. nih.gov For instance, a key intermediate like 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine has been used to create libraries of new kinase inhibitor templates. nih.gov The presence of the bromo group enables the use of powerful cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to attach a wide variety of substituents at this position, thereby generating a library of diverse compounds.
Solid-Phase Synthesis Strategies
Solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built on a solid support, typically a polymer bead. This approach simplifies the purification process, as excess reagents and byproducts can be washed away, and allows for the use of a "split-and-pool" strategy to generate vast libraries.
For pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine libraries, a starting material can be anchored to the solid support. Subsequent chemical transformations to build the heterocyclic core and introduce diversity are then performed in a stepwise manner. While specific literature detailing the solid-phase synthesis of a 6-Bromopyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine library is not abundant, the principles are well-established. For example, a pyrrole-based starting material could be attached to a resin, followed by the necessary cyclization reactions to form the triazine ring. The bromination step could be performed on the resin-bound scaffold, followed by diversification reactions at the bromine site before the final compound is cleaved from the support for screening.
Solution-Phase Parallel Synthesis
An alternative to solid-phase methods is solution-phase parallel synthesis, which is often more amenable to traditional organic chemistry techniques and scaling up. In this approach, reactions are carried out in the wells of a microtiter plate, allowing for the simultaneous synthesis of dozens or hundreds of distinct compounds.
The synthesis of pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine libraries is well-suited to this method. acs.org Researchers can start with a common intermediate, such as 6-Bromopyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine, and distribute it into the wells of a reaction plate. A different coupling partner (e.g., various boronic acids for a Suzuki coupling) is then added to each well, leading to a library of analogs, each with a unique substituent at the 6-position. This parallel approach facilitates rapid structure-activity relationship (SAR) studies, as each compound is spatially separated and can be easily tracked and tested. A diversity-oriented approach using a one-pot, two-step reaction promoted by copper has been developed to create 2-heteroaryl-substituted pyrrolotriazinone derivatives, showcasing the efficiency of solution-phase methods for this scaffold.
Design of Structurally Diverse Libraries
The primary goal of building a combinatorial library is to explore a wide swath of chemical space to discover novel bioactive compounds. The design of these libraries is crucial for success. For the pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine scaffold, diversity can be introduced at multiple positions.
Using an intermediate like 6-Bromopyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine allows for extensive diversification at the 6-position. However, synthetic routes also permit modifications at other points on the bicyclic core. For example, different substituted pyrroles or triazines can be used as starting materials to vary the substituents at other positions. nih.govmdpi.com This multi-pronged approach allows for the creation of highly diverse libraries that explore different shapes, sizes, and electronic properties around the central scaffold, increasing the probability of finding a "hit" against a biological target. researchgate.netresearchgate.net
Table 1: Strategies for Generating Diversity in Pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine Libraries
| Position for Diversification | Key Intermediate/Strategy | Potential Reactions | Resulting Functionality |
|---|---|---|---|
| Position 6 | 6-Bromopyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine | Suzuki, Stille, Sonogashira, Buchwald-Hartwig coupling | Aryl, heteroaryl, alkyl, alkynyl, amino groups |
| Position 2 | Modification of starting triazine | Amine displacement, oxidation | Varied amino, oxo, or thio groups |
| Position 4 | Modification of starting pyrrole | Use of substituted pyrrole-2-carboxamides | Introduction of various side chains |
| Position 7 | Halogenation of the pyrrole ring | Electrophilic halogenation (e.g., with NBS, NIS) | Halogen handles for further coupling |
Deconvolution and Encoding Techniques for Libraries
Once a large combinatorial library is synthesized and screened, identifying the specific active compound(s) from a mixture (in pooled screening) presents a significant challenge. This is addressed by deconvolution and encoding techniques. nih.govresearchgate.net
Deconvolution is an iterative process. If a pooled mixture of compounds shows activity, the pool is broken down into smaller, simpler sub-pools that are re-synthesized and re-tested. acs.org This process is repeated until the individual active compound is isolated. acs.org For example, if a library was created with 10 different building blocks at position A and 10 at position B (100 compounds total), one could create 10 pools, each containing all 10 'B' blocks but only one 'A' block. The most active pool would identify the optimal 'A' block, and the process would be repeated to find the best 'B' block.
Encoding is a more direct method where each compound in the library is tagged with a unique chemical "barcode". nih.gov As the library is built using a split-and-pool method, a corresponding tag is added at each step to record the chemical history of each unique compound. After screening, the active compounds can be isolated, and their structure can be determined by "reading" the barcode, often through techniques like mass spectrometry or DNA sequencing if an oligonucleotide tag is used. wikipedia.orgdecltechnology.com This avoids the laborious process of iterative deconvolution. For instance, a DNA-encoded library (DECL) approach allows for the synthesis and screening of millions of compounds in a single tube. wikipedia.org
High-Throughput Screening Library Design
High-throughput screening (HTS) is an automated process that tests thousands to millions of compounds for activity against a specific biological target. The design of the chemical library is critical to the success of an HTS campaign. Libraries based on the pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine scaffold are designed to be "drug-like" and structurally diverse.
Key design principles include:
Privileged Scaffold: The pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine core is known to bind to multiple biological targets, particularly protein kinases, making it a good starting point. nih.govresearchgate.net
Structural Diversity: As described previously, libraries are built to maximize the variety of side chains and functional groups around the core to explore a wide range of interactions with the target protein. nih.govnih.gov
Physicochemical Properties: Compounds are designed to have properties (e.g., molecular weight, lipophilicity, solubility) that fall within ranges typical for orally bioavailable drugs (often guided by frameworks like Lipinski's Rule of Five). This increases the likelihood that any "hits" from the screen will have favorable properties for further development. ebi.ac.uk
Computational Approaches in Scaffold Design and Optimization
Computational chemistry plays a vital role in modern drug discovery, from initial library design to the optimization of lead compounds. For the pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine scaffold, these methods are used to rationalize observed biological activity and to predict new, more potent derivatives.
Molecular Docking: This technique predicts how a compound might bind to the three-dimensional structure of a target protein. For example, docking studies of pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine derivatives into the ATP-binding site of protein kinases can reveal key interactions, such as hydrogen bonds, that are crucial for inhibitory activity. nih.govnih.gov This information guides chemists in designing new analogs with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of synthesized and tested pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine analogs, a QSAR model can be built to predict the activity of new, unsynthesized derivatives. This helps prioritize which compounds to synthesize next.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model for a particular target can be used to screen virtual libraries of compounds to find those that match the required features, including novel pyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine derivatives. mdpi.com
These computational tools, combined with advanced synthetic methods, accelerate the discovery and development of new therapeutic agents based on the 6-Bromopyrrolo[2,1-f] nih.govresearchgate.netwikipedia.orgtriazine scaffold and its derivatives.
Virtual Screening for Hit Identification and Lead Optimization
Virtual screening has become an indispensable tool in the discovery of novel bioactive compounds, enabling the rapid and cost-effective screening of vast chemical libraries. For the pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine scaffold, both structure-based and ligand-based virtual screening techniques have been pivotal in identifying and optimizing potent inhibitors for various biological targets. nih.gov
Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of a biological target to predict the binding affinity and orientation of small molecules. Molecular docking, a primary SBVS method, has been extensively used to guide the development of pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine derivatives, especially as kinase inhibitors.
Researchers have successfully employed molecular docking to design dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in cancer progression and angiogenesis. nih.gov Docking studies of a series of pyrrolo[1,2-f] nih.govmdpi.comnih.govtriazine derivatives revealed a common binding mode within the ATP-binding site of both kinases. nih.gov For instance, compound 27a from a study by Shi et al. was shown through docking to occupy the same binding pocket as the known inhibitor Foretinib. nih.gov This computational insight was consistent with its potent in vitro inhibitory activity. nih.gov
Similarly, in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), another important cancer target, molecular docking was used to validate a novel 2,7-disubstituted-pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine scaffold as a kinase inhibitor platform. researchgate.net Docking simulations confirmed that these compounds could effectively mimic the bioactive conformation of established diaminopyrimidine inhibitors. researchgate.net For Janus kinase 2 (JAK2) inhibitors, X-ray crystallography and docking of a pyrrolotriazine derivative showed that the pyrazole (B372694) nitrogen of the inhibitor accepts a hydrogen bond from the amide nitrogen of Leu932 in the hinge region, a critical interaction for potent inhibition. nih.gov
These examples underscore the power of SBVS to elucidate binding mechanisms, rationalize structure-activity relationships (SAR), and guide the optimization of inhibitor potency and selectivity.
Table 1: Examples of Pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine Derivatives and Their Target Inhibition Data
| Compound | Target(s) | IC₅₀ (nM) | Key Findings |
| Compound 19 | c-Met / VEGFR-2 | 2.3 / 5.0 | Showed potent dual inhibitory activity; docking confirmed binding at the ATP-pocket. nih.gov |
| Compound 21 | ALK | 10 | Displayed high potency and selectivity for ALK over other kinases like IGF-1R. nih.gov |
| Compound 29 | JAK2 | 0.17 | Exhibited potent JAK2 inhibition with low glutathione (B108866) adduct formation, indicating better stability. nih.gov |
| Compound 27a | c-Met / VEGFR-2 | 2.3 / 5.0 | Demonstrated potent dual inhibition and favorable pharmacokinetic properties. nih.gov |
When the 3D structure of a target is unknown, Ligand-Based Virtual Screening (LBVS) methods are employed. These techniques use the information from a set of known active ligands to identify new compounds with similar properties.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This model is then used as a 3D query to search compound databases. For the pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine scaffold, pharmacophore models can be constructed based on the structures of highly potent kinase inhibitors. The core scaffold itself often serves as a central hydrophobic feature, with appended functional groups positioned to satisfy the hydrogen bonding and hydrophobic interactions characteristic of the kinase ATP-binding site.
Similarity searching is another powerful LBVS technique, where new compounds are identified based on their structural similarity to a known active reference molecule. The pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine nucleus serves as an excellent query structure for similarity searches to discover novel derivatives with potentially improved properties.
Molecular Modeling of Derivatives
Molecular modeling extends beyond initial screening to play a crucial role in the lead optimization phase. By creating detailed models of the interactions between pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine derivatives and their target proteins, chemists can understand the molecular basis of their activity.
For example, in the development of Met kinase inhibitors, molecular modeling, validated by X-ray crystallography, showed that C-5 substituted acylurea pyrrolotriazines bind in an ATP-competitive manner. nih.gov Modeling studies helped rationalize how the introduction of polar side chains at the C-6 position of the pyrrolotriazine core led to significant improvements in in vitro potency by forming additional favorable interactions within the binding site. nih.gov Similarly, docking studies of c-Met/VEGFR-2 inhibitors suggested a common mode of interaction at the ATP-binding site, guiding further structural modifications to enhance dual-targeting efficacy. nih.gov
Computational Design Principles for Molecular Scaffolds
The pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine scaffold is considered a "privileged" structure because it can serve as a high-affinity ligand for multiple, distinct biological targets. mdpi.com Computational design principles help to explain why this scaffold is so effective and how it can be used as a template for new drug candidates.
Bioisosterism and Structural Mimicry : The scaffold is a bioisostere of naturally occurring purines and other important heterocyclic systems like quinazolines, which are common in kinase inhibitors. researchgate.net This mimicry allows it to fit into the ATP-binding sites of a wide range of kinases. nih.gov
Rigidity and Conformational Control : The fused bicyclic structure provides a rigid framework, which reduces the entropic penalty upon binding to a target. This rigidity allows for the precise positioning of substituent groups to engage in specific interactions with the target protein, such as the hinge region of kinases. researchgate.net
Synthetic Tractability : The scaffold is amenable to diverse chemical modifications at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.gov Computational models help prioritize which synthetic modifications are most likely to succeed. For instance, a novel 2,7-disubstituted pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine scaffold was computationally designed as a new kinase inhibitor platform to mimic the bioactive conformation of the well-known diaminopyrimidine motif. researchgate.net
Development of Molecular Probes
Molecular probes are essential chemical tools used to study biological systems, identify drug targets, and visualize biological processes. The development of probes based on the pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine scaffold allows researchers to leverage the high potency and selectivity of these inhibitors to investigate their biological targets and pathways.
Rational Design and Synthesis of Pyrrolo[2,1-f]nih.govmdpi.comnih.govtriazine-Based Chemical Probes
The rational design of a chemical probe involves attaching a reporter tag (e.g., a radiolabel, a fluorescent dye, biotin, or a photoreactive group) to a potent and selective inhibitor without compromising its binding affinity for the target.
A key principle in this design is the identification of a "vector," which is a position on the inhibitor molecule that points away from the primary binding pocket and is solvent-exposed. Molecular modeling and docking studies are critical for identifying this vector. A linker is typically attached at this position to connect the inhibitor to the reporter tag, ensuring the tag does not sterically hinder the probe from binding to its target.
An example of this is the synthesis of carbon-11 (B1219553) labeled 4-(phenylamino)-pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine derivatives as potential Positron Emission Tomography (PET) tracers for imaging p38α mitogen-activated protein (MAP) kinase. In this work, the carboxylic acid precursor was methylated using [¹¹C]CH₃OTf to create the final radiolabeled probe. This probe allows for the non-invasive imaging and quantification of p38α kinase levels in vivo, which is valuable for studying diseases like cancer and inflammation.
While specific examples of biotinylated or fluorescently labeled pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine probes are not widely reported, the principles for their design are well-established. For instance, to create a photoaffinity probe for target identification, a photoreactive group like a diazirine or benzophenone (B1666685) would be incorporated at a suitable position on the pyrrolotriazine scaffold. This allows the probe to bind reversibly to its target and then, upon UV irradiation, form a permanent covalent bond, enabling subsequent isolation and identification of the target protein.
Bioisosteric Replacement Strategies for Probe Development
The pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine core is a "privileged" scaffold in medicinal chemistry, serving as the foundation for numerous therapeutic agents, including kinase inhibitors and antiviral drugs. nih.govnih.gov The strategic modification of this scaffold is crucial for the development of chemical probes, which are essential tools for understanding biological processes and for drug discovery. One of the key strategies employed in the design of these probes is bioisosteric replacement, particularly involving derivatives such as 6-Bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine.
Bioisosteres are atoms, ions, or groups that have similar steric or electronic properties. cambridgemedchemconsulting.com The substitution of one for another in a biologically active molecule can lead to new compounds with retained or enhanced activity, improved selectivity, or more favorable pharmacokinetic properties. nih.gov The bromine atom in 6-Bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through various cross-coupling reactions. This facilitates the exploration of the chemical space around the core scaffold and the implementation of bioisosteric replacement strategies.
Research has demonstrated the importance of substitutions on the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine ring system for modulating biological activity. For instance, in the development of novel inhibitors for the Hedgehog signaling pathway, a known cancer pathway, the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold was used to replace a pyrimidine (B1678525) skeleton from a lead compound. nih.gov Subsequent structure-activity relationship (SAR) studies involved modifications at various positions of the scaffold, underscoring the importance of targeted substitutions for optimizing potency and pharmacokinetic profiles. nih.gov
While direct bioisosteric replacement studies on 6-Bromopyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine for probe development are not extensively documented in dedicated publications, the principles are evident in the synthesis of various potent inhibitors. For example, the synthesis of 2-anilino-7-aryl-pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazines as kinase inhibitors often starts from a brominated pyrrolotriazine intermediate. The bromine atom is subsequently displaced to introduce the anilino group, a critical pharmacophore for kinase binding. nih.gov This displacement is a form of bioisosteric replacement where the bromine is substituted with a larger, more complex functional group to achieve the desired biological interaction.
The development of dual inhibitors of c-Met and VEGFR-2, both important targets in cancer therapy, also highlights the utility of the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold. ebi.ac.uk In these studies, various derivatives are synthesized to explore the SAR, and the ability to introduce diverse substituents, often via a halogenated intermediate, is key to identifying potent and selective compounds. The goal of these substitutions is to find the optimal arrangement of functional groups that will bind effectively to the target proteins, a process that inherently involves bioisosteric considerations.
In the context of probe development, the 6-bromo position can be functionalized to introduce reporter groups, such as fluorophores or affinity tags, or to introduce functionalities that modulate the compound's properties, such as solubility or cell permeability. The choice of the replacement group is guided by the principles of bioisosterism to ensure that the probe retains its affinity and selectivity for the target of interest.
The following table provides examples of compounds based on the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold and highlights the key substitutions that contribute to their biological activity.
| Compound Name/Class | Core Scaffold | Key Substitutions/Modifications | Biological Target/Application |
| Remdesivir | Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine | C-nucleoside modification | RNA-dependent RNA polymerase (antiviral) |
| Brivanib alaninate | Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine | Substituted anilino and other groups | VEGFR/FGFR inhibitor (antitumor) |
| Hedgehog Pathway Inhibitors | Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine | Varied substitutions on A, C, and D rings | Hedgehog signaling pathway (anticancer) |
| c-Met/VEGFR-2 Inhibitors | Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine | Diverse substitutions to optimize dual inhibition | c-Met and VEGFR-2 kinases (anticancer) |
Q & A
Q. Structural and Reactivity Insights
- The C-6 bromine enhances electrophilicity at adjacent positions (e.g., C-7), facilitating nucleophilic substitutions (e.g., Suzuki couplings) for derivatization .
- Compared to chlorine analogs, bromine’s larger atomic radius increases van der Waals interactions with hydrophobic kinase pockets, improving binding affinity (e.g., IC values <1 µM for VEGFR-2 inhibition) .
Biological Implications - Brominated derivatives show 3–5-fold higher potency in kinase inhibition assays (e.g., ALK, EGFR) compared to chloro- or methyl-substituted analogs due to enhanced halogen bonding with catalytic lysine residues .
What analytical techniques are critical for characterizing this compound and confirming its purity?
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., bromine at C-6) and assess regioselectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHBrN) and detect isotopic patterns for bromine .
Advanced Purity Assessment - HPLC-PDA/MS : Quantify impurities (<0.5%) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- X-ray Crystallography : Resolve ambiguous regiochemistry and validate non-covalent interactions (e.g., π-stacking in crystal lattices) .
How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?
Q. Case Study: Antiviral Activity
- Derivatives with bromine at C-6 and chlorine at C-4 showed contradictory IC values in norovirus RdRp assays. Computational docking revealed:
- Free-Wilson Analysis : Decouple contributions of substituents to activity, isolating bromine’s role .
- Molecular Dynamics Simulations : Track conformational changes in target proteins (e.g., VEGFR-2) to explain outlier data .
What are the key considerations for designing in vitro assays to evaluate this compound’s kinase inhibition profile?
Q. Basic Assay Design
- Kinase Panel Screening : Test against 50+ kinases (e.g., ALK, EGFR, VEGFR-2) at 1–10 µM to identify selectivity .
- ATP Competition Assays : Use P-ATP to measure IC shifts under varying ATP concentrations (e.g., 1–100 µM) .
Advanced Profiling - Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation upon compound binding .
- Resistance Mutagenesis : Introduce mutations (e.g., ALK L1196M) to assess compound resilience against common resistance mechanisms .
How can computational methods predict the metabolic stability of this compound derivatives?
Q. In Silico Tools
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to flag sites of oxidative metabolism (e.g., debromination at C-6) .
- QSAR Models : Train models on existing data (e.g., microsomal clearance rates) to prioritize derivatives with t >60 min .
Experimental Validation - Liver Microsome Assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
What strategies mitigate toxicity risks associated with this compound in preclinical studies?
Q. Toxicity Mechanisms
- Reactive Metabolites : Bromine can form covalent adducts with glutathione, detected via trapping assays .
Mitigation Approaches - Prodrug Design : Mask reactive sites (e.g., ester prodrugs hydrolyzed in target tissues) .
- Co-administration with NAC : N-acetylcysteine replenishes glutathione, reducing hepatotoxicity in rodent models .
How does this compound compare to remdesivir’s pyrrolotriazine core in antiviral activity?
Q. Structural Comparison
- Remdesivir’s 1′-cyano substituent enhances RNA polymerase incorporation, whereas 6-bromo derivatives lack this moiety, limiting chain termination efficacy .
Activity Data - 6-Bromo analogs show 10–100-fold lower potency against SARS-CoV-2 in vitro but exhibit broader-spectrum activity against noroviruses due to RdRp binding .
What are the challenges in scaling up this compound synthesis, and how can they be addressed?
Q. Scale-Up Hurdles
- Exothermic Bromination : Requires controlled addition of NBS to prevent thermal degradation .
Solutions - Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce batch variability .
- Crystallization Optimization : Use antisolvent precipitation (e.g., water/THF) to enhance purity (>99%) .
How can researchers leverage fragment-based drug design (FBDD) to optimize this compound derivatives?
Q. FBDD Workflow
- Fragment Screening : Identify low-MW fragments (e.g., methylpyrazole) binding adjacent to the bromine pocket via SPR or X-ray .
- Structure-Guided Merging : Link fragments to the core using click chemistry (e.g., CuAAC) while maintaining solubility (logP <3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
